molecular formula C13H9N3O4 B11983437 Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- CAS No. 952665-75-7

Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-

Cat. No.: B11983437
CAS No.: 952665-75-7
M. Wt: 271.23 g/mol
InChI Key: ITTSIMLWANMLRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE typically involves a diazotization reaction followed by a coupling reaction. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with salicylaldehyde under alkaline conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with biological molecules. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrophenyl diazenyl groups allows for diverse applications in various fields .

Properties

CAS No.

952665-75-7

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde

InChI

InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H

InChI Key

ITTSIMLWANMLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-]

Origin of Product

United States

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